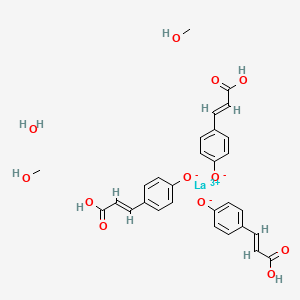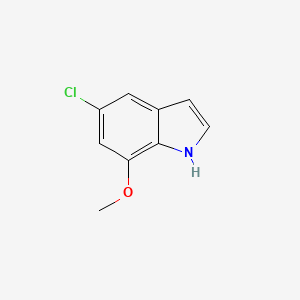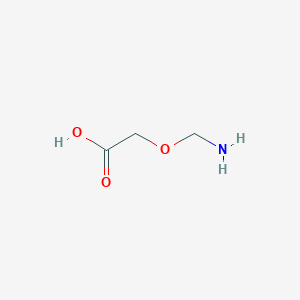![molecular formula C8H13NO B15234691 2-Methyl-octahydrocyclopenta[c]pyrrol-5-one](/img/structure/B15234691.png)
2-Methyl-octahydrocyclopenta[c]pyrrol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Methyl-octahydrocyclopenta[c]pyrrol-5-one can be achieved through several routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Chemical Reactions Analysis
2-Methyl-octahydrocyclopenta[c]pyrrol-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iron (III) chloride for pyrrole condensation and ruthenium complexes for selective bimolecular assembly . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted pyrroles and other heterocyclic compounds.
Scientific Research Applications
2-Methyl-octahydrocyclopenta[c]pyrrol-5-one has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex heterocyclic compounds . In biology and medicine, derivatives of this compound have shown potential as antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, anticancer, and antiparasitic agents . Additionally, it can be used as an enzyme inhibitor in various biological pathways .
Mechanism of Action
The mechanism of action of 2-Methyl-octahydrocyclopenta[c]pyrrol-5-one involves its interaction with molecular targets and pathways in the body. The compound’s unique structure allows it to bind to specific enzymes and receptors, inhibiting their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
Comparison with Similar Compounds
2-Methyl-octahydrocyclopenta[c]pyrrol-5-one can be compared to other similar compounds, such as pyrrole derivatives and other heterocyclic compounds. Some similar compounds include 2,5-dimethoxytetrahydrofuran, N-acylpyrroles, and N-sulfonylpyrroles . The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct reactivity and biological activity compared to other compounds.
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
2-methyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one |
InChI |
InChI=1S/C8H13NO/c1-9-4-6-2-8(10)3-7(6)5-9/h6-7H,2-5H2,1H3 |
InChI Key |
HKVSBWUHJDYRGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CC(=O)CC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


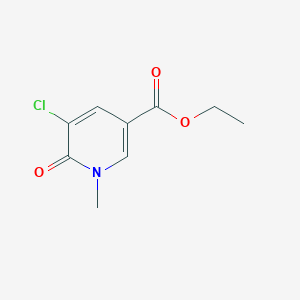
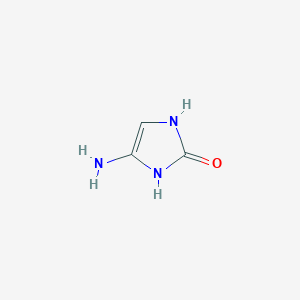
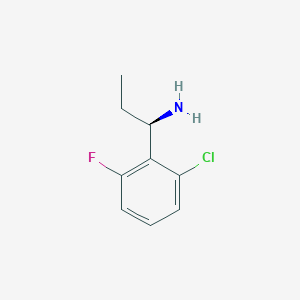

![3-Bromobenzo[b]thiophen-4-amine](/img/structure/B15234643.png)

![3-(4-(Dimethylamino)phenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15234655.png)

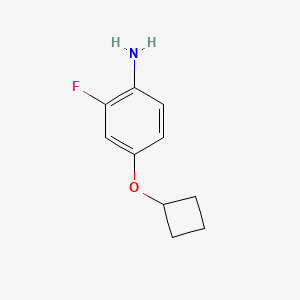
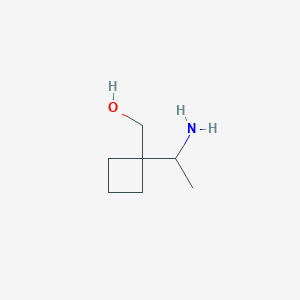
![cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl](/img/structure/B15234681.png)
